Sodium citrate

Description

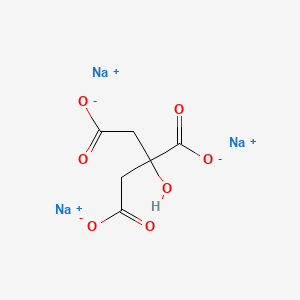

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Citrate chelates free calcium ions preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X. This inhibits the extrinsic initiation of the coagulation cascade. Citrate may also exert an anticoagulant effect via a so far unknown mechanism as restoration of calcium concentration does not fully reverse the effect of citrate. Citrate is a weak base and so reacts with hydrochloric acid in the stomach to raise the pH. It it further metabolized to bicarbonate which then acts as a systemic alkalizing agent, raising the pH of the blood and urine. It also acts as a diuretic and increases the urinary excretion of calcium. |

|---|---|

CAS No. |

68-04-2 |

Molecular Formula |

C6H8Na3O7+3 |

Molecular Weight |

261.09 g/mol |

IUPAC Name |

trisodium;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1 |

InChI Key |

HRXKRNGNAMMEHJ-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+].[Na+] |

boiling_point |

BP: Decomposes at red heat /Dihydrate/ |

melting_point |

>300 °C |

Other CAS No. |

68-04-2 994-36-5 |

physical_description |

Other Solid; Liquid; Dry Powder, Liquid, Other Solid; Liquid, Other Solid; Dry Powder |

Pictograms |

Irritant |

shelf_life |

STABLE IN AIR /DIHYDRATE/ NOT AS STABLE AS DIHYDRATE; DRYING OUT ON EXPOSURE TO AIR & ALSO CAKING /PENTAHYDRATE/ |

solubility |

29.4g/L White, odorless crystals, granules or powder; cool, saline taste. Stable in air; becomes anhydrous at 150 °C. Sol in 1.3 parts water, 0.6 part boiling water. Insol in alcohol. The aqueous soln is slightly alkaline to litmus; pH about 8; /Dihydrate/ Solubility in water, g/100ml at 25 °C: 42.5 |

Synonyms |

anhydrous sodium citrate Citra ph Monosodium Citrate sodium citrate sodium citrate dihydrate Sodium Citrate Monobasic sodium citrate, anhydrous trisodium citrate dihydrate |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Production Principles of Sodium Citrate

Chemical Synthesis Routes for Sodium Citrate (B86180)

The fundamental method for synthesizing sodium citrate is through the neutralization of citric acid with a sodium-containing base. youtube.comtestbook.com This acid-base reaction can be performed using several sodium sources, including sodium hydroxide (B78521), sodium carbonate, and sodium bicarbonate. google.comwordpress.com The reaction with sodium hydroxide, a strong base, yields this compound and water. youtube.com When sodium carbonate or sodium bicarbonate is used, the reaction produces this compound, water, and carbon dioxide gas. testbook.comwordpress.com

A common industrial approach involves reacting citric acid fermentation broth directly. google.comgoogle.com For instance, one method involves reacting limestone powder with the citric acid fermentation liquor to form calcium hydrogen citrate crystals, which are then reacted with a solution of sodium hydroxide and sodium carbonate to produce this compound and calcium carbonate. google.com

Optimization of Reaction Parameters

The efficiency and yield of this compound synthesis are highly dependent on the careful control of several reaction parameters. These include the molar ratio of reactants, temperature, reaction time, and the final pH of the solution. Optimizing these factors is crucial for maximizing product output and minimizing unreacted starting materials.

For example, one patented method specifies reacting citric acid with sodium carbonate at a temperature of 50 to 60°C for 30 to 90 minutes. google.com Following this initial reaction, a small amount of sodium hydroxide is added to the mixture to further advance the process. google.com Another preparation method using a solvent-out crystallization technique controls the reaction temperature between 20°C and 30°C, with the final pH of the solution adjusted to a range of 7.5 to 9.0. google.com The molar ratio of citric acid to the sodium-containing salt is typically maintained between 1:3 and 1:3.5. google.com

| Parameter | Optimized Range/Value | Source Citation |

|---|---|---|

| Temperature | 20 - 60°C | google.comgoogle.com |

| Final pH | 7.5 - 9.0 | google.com |

| Molar Ratio (Citric Acid:Salt) | 1:3 to 1:3.5 | google.com |

| Reaction Time | 30 - 90 minutes | google.com |

Influence of Solvent Systems on Synthesis Yield and Purity

The choice of solvent is a critical factor that directly impacts the separation, purity, and yield of the final this compound product.

Aqueous systems are common, where citric acid is dissolved in water and neutralized by a sodium base. prepchem.com However, since this compound is soluble in water, its recovery requires a subsequent crystallization step, typically involving evaporation to concentrate the solution. google.com

An alternative approach utilizes a solvent in which the reactants are soluble but the product is not. Research has demonstrated the synthesis of trisodium (B8492382) citrate at ambient temperature using ethanol (B145695) (90% purity) as the solvent. sciencepublishinggroup.comsemanticscholar.org In this system, both citric acid and sodium hydroxide are soluble in ethanol, but the resulting trithis compound is insoluble and precipitates out of the solution as crystals. sciencepublishinggroup.comsemanticscholar.org This method facilitates easier separation of the product. One study employing this technique reported a citric acid conversion of 92.56% after only 30 minutes of reaction time. sciencepublishinggroup.com This solventing-out crystallization method can be more energy-efficient as it avoids the need to evaporate large volumes of water. google.com

Industrial Crystallization of Citrate Compounds

Crystallization is a critical purification process in the production of high-quality citrate products. mdpi.com For this compound, which has high solubility that varies significantly with temperature, industrial processes often combine reactive crystallization with cooling or evaporative crystallization to provide a sufficient driving force for crystal formation. mdpi.comencyclopedia.pub The primary goals of industrial crystallization are to control product purity, particle size, and crystal shape. dntb.gov.ua

Nucleation and Crystal Growth Kinetics of this compound

The formation of crystals from a solution occurs in two main stages: nucleation and crystal growth. encyclopedia.pub Nucleation is the initial formation of stable, microscopic crystal nuclei, while growth is the subsequent increase in the size of these nuclei. Both processes are governed by the level of supersaturation in the solution, which is the driving force for crystallization. mdpi.comencyclopedia.pub

Achieving an appropriate degree of supersaturation is vital as it regulates the rate of both nucleation and growth, which in turn influences the particle size and distribution of the final product. mdpi.comencyclopedia.pub However, the crystallization process for citrates can be challenged by issues such as the formation of excessively small particles and a high number of fine crystals due to the nucleation process. mdpi.com There remains a significant lack of research into the classical and non-classical nucleation mechanisms of citrate compounds. mdpi.com

Control of this compound Particle Morphology and Size Distribution

Precise control over the particle size and shape (morphology) of this compound is essential for its performance in various applications. dntb.gov.ua The cooling rate during crystallization is a critical parameter for managing these characteristics. coolingcrystallizer.com Research has shown that by adjusting the cooling rate from 5°C to 12°C per hour, the crystal nucleation and growth rate of this compound can be optimized. mdpi.comencyclopedia.pub This specific cooling range allows for effective control of the particle size, yielding crystals in the range of 0.38 to 0.83 mm. mdpi.comencyclopedia.pub

In addition to temperature control, managing the pH of the reaction material within a specific range is another common strategy to ensure particle uniformity and purity. encyclopedia.pub The concentration of the reactants also plays a role in determining the final particle size. researchgate.net

| Control Parameter | Method/Value | Effect | Source Citation |

|---|---|---|---|

| Cooling Rate | Adjusted to 5 - 12°C/hour | Optimizes nucleation/growth; controls particle size to 0.38 - 0.83 mm | mdpi.comencyclopedia.pub |

| Supersaturation | Controlled via cooling, evaporation, and concentration | Regulates nucleation and growth rates | mdpi.comencyclopedia.pub |

| pH | Maintained in a proper range | Enhances particle uniformity and product purity | encyclopedia.pub |

Continuous Crystallization Processes for this compound Production

Modern industrial production is increasingly moving towards continuous crystallization processes, which offer significant advantages over traditional batch methods. mdpi.com Continuous crystallization of this compound is often carried out in a multi-stage system using several tanks in series. mdpi.com In this setup, the initial reaction and continuous feeding may occur in the first tank, with subsequent tanks used to advance the reaction or separate the product, and the final tank controlling the removal of the finished crystals. mdpi.com

This approach has achieved notable success in improving product purity, saving production costs, and reducing energy consumption. mdpi.com For example, continuous processes have been designed for potassium citrate that achieve a mother liquor turn-back rate as low as 6%. mdpi.com Similarly, a three-stage continuous neutralization crystallization technique for this compound has been shown to produce crystals of higher purity than those from conventional methods. mdpi.com

Formation and Transformation of this compound Hydrates

This compound, a salt of citric acid, commonly exists in hydrated forms, meaning it incorporates water molecules into its crystalline structure. patsnap.com The most prevalent forms are trithis compound dihydrate and trithis compound pentahydrate. The formation of these hydrates typically involves the neutralization of citric acid with a high-purity sodium base, such as sodium hydroxide or sodium carbonate, followed by crystallization from an aqueous solution. atamanchemicals.com

The specific hydrate (B1144303) that forms is highly dependent on the conditions during the crystallization process, particularly temperature and pressure. Historically, producing a pure form of the dihydrate has been challenging due to its tendency to convert to the pentahydrate form, which can result in a mixture of the two salts. google.com The pentahydrate is known to effloresce, or lose its water of hydration, in dry air, becoming opaque, whereas the dihydrate form tends to remain as clear, transparent crystals. google.com

Control over the transformation between these hydrated states is critical for manufacturing a product with consistent composition and properties. This can be achieved by carefully managing the evaporation of the this compound solution. For instance, evaporating an aqueous solution of this compound under a reduced pressure and within a specific boiling temperature range (e.g., 47°C to 65°C) facilitates the crystallization of the stable dihydrate form. google.com this compound dihydrate is characterized as being freely soluble in water, non-toxic, and chemically stable at ambient temperatures. atamanchemicals.com

| Hydrate Form | Chemical Formula | Molar Mass (g/mol) | Key Characteristics |

|---|---|---|---|

| Trithis compound Dihydrate | Na₃C₆H₅O₇·2H₂O | 294.10 | Transparent crystals, stable under controlled conditions, freely soluble in water. atamanchemicals.comgoogle.com |

| Trithis compound Pentahydrate | Na₃C₆H₅O₇·5H₂O | 348.15 | Readily effloresces (loses water) in air, can be difficult to separate from dihydrate form. google.com |

| Anhydrous this compound | Na₃C₆H₅O₇ | 258.07 | Loses crystal water at 150°C, deliquescent in moist air. atamanchemicals.com |

Novel Synthetic Approaches and Precursors for this compound Derivatives

Beyond its direct applications, this compound serves as a critical precursor in novel synthetic approaches, particularly in the field of nanotechnology. It functions as a reducing and stabilizing agent in the synthesis of metallic nanoparticles, a process where the final product's characteristics are derived from the specific reaction conditions mediated by the citrate.

A significant application is in the synthesis of platinum on carbon (Pt/C) catalysts. rsc.org In this process, this compound is used for the reduction of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆). rsc.orgresearchgate.net The effectiveness of citrate as both a reducing and stabilizing agent is strongly dependent on the pH of the solution. An optimal pH range, typically between the second and third pKa values of citric acid (4.76 and 6.4), is required. rsc.orgresearchgate.net Within this range, the presence of both citrate anions (C₆H₅O₇³⁻) and protonated citrates is balanced, enabling the formation of well-dispersed platinum nanoparticles. rsc.org At a pH of approximately 5.3-5.4, this method can successfully produce catalyst particles around 3 nm in size. rsc.orgresearchgate.net The citrate anions are also thought to influence the final crystal structure, promoting the formation of Pt(111) faces. rsc.org

Similarly, trithis compound is widely used as a reducing agent in the synthesis of gold nanoparticles (AuNPs). researchgate.net In the well-known Turkevich method, trithis compound reduces a gold precursor, leading to the formation of monodispersed gold nanoparticles, which often exhibit a characteristic red color in solution. researchgate.net The rapid ionization of trithis compound in an aqueous medium facilitates fast nucleation, which is crucial for controlling the particle size and distribution. researchgate.net

| Synthetic Product | Precursor(s) | Role of this compound | Key Findings |

|---|---|---|---|

| Platinum Nanoparticles (Pt/C Catalyst) | Chloroplatinic acid (H₂PtCl₆) | Reducing and Stabilizing Agent | Optimal synthesis occurs at a pH between 4.76 and 6.4, yielding well-dispersed nanoparticles. rsc.orgresearchgate.net |

| Gold Nanoparticles (AuNPs) | Gold salts (e.g., HAuCl₄) | Reducing Agent | Trithis compound is effective for producing monodispersed nanoparticles via methods like the Turkevich synthesis. researchgate.net |

Advanced Analytical Methodologies for Sodium Citrate Quantification and Characterization

Chromatographic Techniques for Sodium Citrate (B86180) Analysis

Chromatography remains a cornerstone for the separation and quantification of sodium citrate, often in the presence of other substances. Different chromatographic approaches offer unique advantages depending on the specific analytical challenge.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of this compound, particularly in pharmaceutical products. researchgate.netwjarr.comwjarr.com The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

A common approach is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. For instance, a C18 column is frequently utilized for the analysis of this compound. researchgate.netwjarr.comwjarr.com The mobile phase often consists of a buffered aqueous solution mixed with an organic modifier like methanol (B129727) or acetonitrile. researchgate.netwjarr.comscirp.org For example, a mobile phase composed of 0.5% ammonium (B1175870) sodium phosphate (B84403) (adjusted to pH 3.0) and methanol (97.5:2.5) has been successfully used. researchgate.net Detection is typically carried out using a UV detector at a low wavelength, such as 210 nm, where citrate exhibits absorbance. researchgate.netwjarr.com

Method validation is a critical aspect of HPLC analysis, ensuring the method is reliable for its intended purpose. Validation parameters, as per International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and robustness. researchgate.netwjarr.com Specificity demonstrates that the method can accurately measure this compound in the presence of potential impurities and degradation products. researchgate.netwjarr.comscirp.org Linearity is established by analyzing a series of standards over a defined concentration range and demonstrating a direct proportional relationship between concentration and detector response. researchgate.net Accuracy is determined by spiking a sample with a known amount of this compound and measuring the recovery, while precision assesses the closeness of repeated measurements. researchgate.net Robustness evaluates the method's performance when small, deliberate changes are made to parameters like mobile phase composition, flow rate, and column temperature. researchgate.netscirp.org

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

| Column | Reprosil-XR C18, 250 mm × 4.6 mm, 5 µm | researchgate.netwjarr.com |

| Mobile Phase | 0.5% Ammonium Sodium Phosphate (pH 3.0) : Methanol (97.5:2.5) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netwjarr.com |

| Detection | UV at 210 nm | researchgate.netwjarr.com |

| Column Temperature | 30°C | researchgate.netwjarr.com |

| Injection Volume | 10 µL | researchgate.net |

Ion Chromatography (IC) for Citrate and Associated Ions

Ion Chromatography (IC) is a powerful technique for the determination of ionic species, making it well-suited for the analysis of citrate and other ions in a sample. scirp.orgthermofisher.com IC separates ions based on their interaction with a charged stationary phase. eag.com For anion analysis, a stationary phase with positively charged functional groups is used.

A typical IC system for citrate analysis employs an anion-exchange column and a conductivity detector. thermofisher.comeag.com The mobile phase, or eluent, is an ionic solution that facilitates the separation. Hydroxide (B78521) eluents are advantageous as they can be generated electrolytically, ensuring high purity and consistency, and are suppressed to water, resulting in low background conductivity and noise. thermofisher.com The separation of citrate and other anions, such as phosphate, can be achieved in a short time, often less than 10 minutes. thermofisher.com

IC methods have been developed for the assay of citrate in various formulations. scirp.org One approach involves using a trimesic acid eluent with indirect UV detection at 280 nm, where the citrate peak is recorded as a negative peak. scirp.org Another method is ion-exclusion chromatography, which can separate citrate and acetate (B1210297) using a sulfuric acid eluent. scirp.org The choice of column is critical; for instance, a Dionex IonPac AS11 column is suitable for separating phosphate and citrate using a potassium hydroxide eluent. thermofisher.com

Table 2: Comparison of IC Methods for Citrate Analysis

| Method | Eluent | Detection | Column | Source |

| Anion-Exchange | Trimesic Acid | Indirect UV (280 nm) | Anion-Exchange | scirp.org |

| Ion-Exclusion | Sulfuric Acid | UV (280 nm) | Aminex | scirp.org |

| Anion-Exchange | Potassium Hydroxide | Suppressed Conductivity | Dionex IonPac AS11 | thermofisher.com |

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govscispace.commdpi.com In CE, a narrow-bore capillary filled with an electrolyte solution, known as the background electrolyte (BGE), connects two buffer reservoirs. mdpi.com When a high voltage is applied, ions migrate through the capillary at different velocities depending on their charge-to-size ratio.

For citrate analysis, CE offers a sensitive and rapid method. nih.govscispace.comresearchgate.net One developed assay involves the complexation of citrate with a europium-tetracycline complex. nih.govscispace.comresearchgate.net This complex can then be separated by CE and detected using post-column laser-induced luminescence. nih.govscispace.comresearchgate.net This method has demonstrated linearity for citrate concentrations from 10 µM down to 200 nM, with a separation time of less than 90 seconds. nih.govscispace.comresearchgate.net Other CE methods for citrate determination often use indirect UV detection. mdpi.com

Spectroscopic and Electrochemical Methods for this compound Detection

Beyond chromatography, spectroscopic and electrochemical methods offer alternative and sometimes complementary approaches for the detection and quantification of this compound.

Spectrophotometric methods have been utilized for the determination of this compound. wjarr.comwjarr.com These methods are often based on color-forming reactions. thermofisher.com For instance, the determination of citrate can involve the use of reagents like pyridine (B92270) and acetic anhydride. thermofisher.com

Electrochemical methods can also be employed. The behavior of the citrate ion on electrode surfaces has been studied using techniques like cyclic voltammetry and anodic stripping voltammetry. researchgate.net These studies show that citrate anions can adsorb onto electrode surfaces, and this interaction can be influenced by the applied potential. researchgate.net Potentiometric titration is another electrochemical technique used for the assay of this compound, as described in the United States Pharmacopeia (USP). wjarr.comwjarr.com This method involves titrating a solution of this compound with a standard acid, such as perchloric acid, and monitoring the potential change to determine the endpoint. nihs.go.jp

Stability-Indicating Analytical Methods for this compound Formulations

A stability-indicating analytical method is a validated quantitative procedure that can accurately and specifically detect the drug substance in the presence of its degradation products, impurities, and excipients. wjarr.com The development of such methods is crucial for assessing the stability of pharmaceutical formulations containing this compound.

Forced degradation studies are a key component in the development of stability-indicating methods. researchgate.netwjarr.comscirp.org These studies involve subjecting the drug formulation to stress conditions such as heat, light, acid and base hydrolysis, and oxidation. researchgate.netwjarr.comscirp.org The analytical method must be able to separate the intact this compound from any degradation products that may form under these conditions. researchgate.netwjarr.com

HPLC is a particularly suitable technique for developing stability-indicating methods for this compound. researchgate.netwjarr.comwjarr.com By using a suitable column and mobile phase, a clear separation between the this compound peak and the peaks of degradation products can be achieved. researchgate.netwjarr.com A photodiode array (PDA) detector is often used to assess the purity of the this compound peak, ensuring that no impurities are co-eluting with it. wjarr.com A successful stability-indicating method will demonstrate no interference from degradation products with the quantification of this compound. researchgate.netwjarr.com

Table 3: Forced Degradation Conditions for Stability-Indicating Method Development

| Stress Condition | Example Parameters | Source |

| Acid Hydrolysis | 2 N HCl at 60°C for 16 hours | scirp.org |

| Base Hydrolysis | 2 N NaOH at 60°C for 16 hours | scirp.org |

| Oxidation | 3% Hydrogen Peroxide | scirp.org |

| Thermal Stress | 105°C for 16 hours | scirp.org |

| Photostability | As per ICH Q1B guidelines | scirp.org |

In-Situ and Real-Time Monitoring of this compound Reactions

In-situ and real-time monitoring of chemical reactions involving this compound provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates and products. This is particularly relevant in applications such as nanoparticle synthesis, where this compound often acts as a reducing and capping agent.

Spectroscopic techniques are well-suited for in-situ monitoring. For example, in the synthesis of silver nanoparticles, UV-Visible spectroscopy can be used to monitor the formation of the nanoparticles in real-time by observing the appearance and growth of the surface plasmon resonance peak.

Electrochemical methods can also provide real-time information. Monitoring the potential of an electrode in a solution containing this compound can reveal changes in its concentration or its interaction with other species in the solution. researchgate.net For instance, in electrodeposition processes, the electrochemical behavior of citrate can influence the deposition of metals. researchgate.net

Mechanistic Investigations of Sodium Citrate in Solution and Interfacial Phenomena

Ion Association Equilibria and Solution Dynamics of Sodium Citrate (B86180)

The citrate ion, owing to its size and multiple carboxyl groups, exhibits significant hydration in aqueous solutions. uniroma2.it This strong hydration allows the bulky anion to integrate well within the existing hydrogen-bond network of water. acs.orgnih.gov Studies have shown that the stabilizing effect of the interactions between the citrate anion and solvent molecules can outweigh the disruptive impact of cations. acs.orgnih.gov This is partly because the strong association between sodium and citrate ions reduces the concentration of free cations. acs.orgnih.gov The extensive hydration of the citrate ion is a key factor in its influence on the properties of aqueous solutions and interfacial phenomena. uniroma2.it

Research combining potentiometry and spectrophotometry has identified the formation of specific ion aggregates in sodium citrate solutions. As the salt concentration increases, the equilibrium shifts from individual hydrated ions to more complex structures.

| Ionic Species | Ionic Strength Range | Predominance |

| NaCit²⁻ (ion-pair) | 0.5–4 M | Lower concentration range |

| Na₃Cit⁰ (neutral aggregate) | 0.5–4 M | Higher concentration range acs.orgnih.gov |

This table summarizes the formation of this compound ion aggregates in aqueous solutions as determined by potentiometric and photometric measurements. acs.orgnih.gov

Spectroscopic and dielectric techniques provide detailed insights into the molecular dynamics and equilibria of this compound solutions. Dielectric spectroscopy has been instrumental in identifying various relaxation processes within these solutions. acs.orgnih.gov These studies have detected the dipolar relaxation of the citrate ion (Cit³⁻) and the sodium-citrate ion-pair (NaCit²⁻). acs.orgnih.gov Additionally, two solvent-related processes are observed: a "cooperative water mode," which relates to the collective rearrangement of the water's hydrogen-bond network, and a "fast water mode," associated with the H-bond flip of individual water molecules. acs.orgnih.gov

Unlike many other salt solutions, the relaxation time of the cooperative water mode in this compound solutions scales with the viscosity, indicating that the strongly hydrated citrate anion fits well into the water network. acs.orgnih.gov The strong affinity of citrate for binding with Na⁺ ions not only controls the solution equilibria but also significantly impacts the dynamics of the water molecules. acs.orgnih.gov

UV-spectrophotometric studies show that the absorption maximum for citrates in aqueous solutions is around 200 nm. nih.gov The position and intensity of these absorption bands are sensitive to pH; in highly acidic conditions (pH < 1.0), where the citrate is present as undissociated citric acid (H₃Cit), the absorption maximum shifts to a more discernible 209 nm. nih.gov Paramagnetic resonance studies during UV irradiation of this compound solutions have also been used to identify radical species formed during photolysis. acs.org

The dielectric constant of aqueous solutions is known to decrease with the addition of salts like sodium chloride. nih.govnih.gov This is attributed to the strong orientation of water molecules in the hydration shells of ions, which limits their ability to respond to an external electric field. nih.gov While specific data for this compound is part of a broader field of study, the general principle is that the presence of ions alters the bulk dielectric properties of the solution. ijcr.infoijcr.info

Adsorption Mechanisms of this compound at Solid-Liquid Interfaces

This compound is an effective agent for modifying the surface properties of various materials, particularly minerals. Its adsorption at the solid-liquid interface is a key mechanism driving these changes.

This compound demonstrates a strong affinity for adsorbing onto mineral surfaces, such as alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂). bohrium.comresearchgate.net This adsorption is often competitive, especially in systems containing other surface-active species. For instance, in the context of oil sands processing, this compound effectively competes with naphthenic acids for adsorption sites on alumina surfaces. bohrium.com Experimental and computational studies have shown that this compound can significantly reduce the adsorption of naphthenic acids, which are detrimental to the process. bohrium.com

The superior adsorption of citrate on alumina compared to naphthenates is attributed to both inner-sphere and outer-sphere adsorption mechanisms. bohrium.com Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy suggests that at low pH, citrate forms an inner-sphere complex with the aluminol (>AlOH) groups on the alumina surface. researchgate.net Computational simulations, including Car-Parrinello molecular dynamics (CPMD), indicate that citrate has a lower free energy barrier for ligand exchange and more favorable outer-sphere adsorption energy on gibbsite (a form of aluminum hydroxide) compared to representatives of naphthenic acids. bohrium.com

On silica surfaces, the adsorption of citrate is also significant. Studies have shown that citrate anions can adsorb onto layers of other molecules, such as polyethylenimine (PEI), that are already adsorbed on the silica. researchgate.net The competitive adsorption dynamics are crucial in applications like mineral processing and chromatography. nih.gov

The adsorption of citrate, a trivalent anion, profoundly influences the electrical charge at the solid-liquid interface, which is quantified by the zeta potential. The addition of this compound to suspensions of silica or alumina particles leads to a more negatively charged surface. researchgate.netresearchgate.net This increased negative charge enhances the electrostatic repulsion between particles, which can lead to better dispersion and suspension stability. researchgate.net

For alumina, which has a point of zero charge around pH 7.6-9.4, the adsorption of negatively charged citrate ions makes the surface potential more negative. researchgate.netresearchgate.net Studies have shown that the maximum grinding efficiency for alumina in an aqueous suspension is achieved at the this compound concentration that corresponds to the maximum absolute value of the zeta potential. researchgate.net

Similarly, for silica, which is negatively charged above a pH of approximately 2-3, this compound increases the magnitude of the negative zeta potential. researchgate.netscirp.org In a study investigating the synergistic effect of sodium hydroxide (B78521) and this compound, the combination of the two led to a more negatively charged surface for both silica and bitumen, reducing the adhesive forces between them. researchgate.net The increased electrostatic repulsion between like-charged surfaces is a primary mechanism by which this compound modifies interfacial interactions. bohrium.comnih.gov

Zeta Potential of Mineral Surfaces in the Presence of this compound

| Mineral | Effect of this compound Addition | Resulting Surface Property | Reference |

|---|---|---|---|

| **Silica (SiO₂) ** | Increases negative zeta potential | Enhanced electrostatic repulsion | researchgate.netresearchgate.net |

| Alumina (Al₂O₃) | Increases negative zeta potential | Enhanced electrostatic repulsion | researchgate.netresearchgate.net |

This table summarizes the observed effects of this compound on the zeta potential of silica and alumina surfaces.

Wettability, the preference of a solid surface for one fluid over another, is a critical interfacial property that this compound can significantly modify. By adsorbing onto mineral surfaces, this compound can alter them from being oil-wet to more water-wet. bohrium.comresearchgate.net

This phenomenon is particularly relevant in enhanced oil recovery. The presence of this compound in the aqueous phase can accelerate the displacement of heavy oil from quartz (silica) surfaces. researchgate.netresearchgate.net It achieves this by increasing the negative charges on both the mineral surface and the oil droplets, leading to greater electrostatic repulsion that pushes the oil off the surface. bohrium.comresearchgate.net Furthermore, this compound can chelate divalent cations like calcium (Ca²⁺), which can otherwise create unfavorable interactions and hinder oil displacement. researchgate.net In competitive adsorption studies, the addition of this compound was found to protect the wettability of alumina surfaces by preventing the adsorption of hydrophobic naphthenic acids. bohrium.com The ability of this compound to render surfaces more hydrophilic is a direct consequence of its adsorption and its influence on interfacial forces. bohrium.comresearchgate.net

Wettability Alteration Induced by this compound

Mechanisms in Multi-Phase Systems (e.g., Oil-Water-Solid)

This compound plays a significant role in altering the dynamics of multi-phase systems, particularly at oil-water-solid interfaces. Its mechanisms are crucial in applications such as enhanced oil recovery and environmental remediation. The presence of this compound can significantly influence the interactions between oil, water, and solid surfaces, leading to improved separation processes.

In oil sands extraction, this compound has been shown to improve recovery by affecting the behavior of asphaltenes at the oil-water interface. nih.govresearchgate.net Asphaltenes, which are complex hydrocarbon molecules, tend to form rigid films at this interface, stabilizing emulsions and hindering the separation of oil from water and solids. Research indicates that this compound weakens the strength of this asphaltene film. nih.gov This is achieved by increasing the electrostatic repulsion between asphaltene nanoaggregates, which leads to a looser and more elastic interfacial network. nih.gov Consequently, the adhesion forces between two asphaltene-coated oil droplets in high-salinity water are diminished, facilitating easier separation. nih.gov

The interaction of this compound with solid surfaces, such as quartz (a common component of reservoir rock), is another key aspect of its mechanism. Studies on bitumen-water-quartz systems have demonstrated that this compound accelerates the displacement of heavy oil from the quartz surface. researchgate.netkisti.re.kr This process, known as wettability alteration, involves changing the preference of the solid surface from oil-wet to more water-wet. The mechanisms behind this include:

Reduced Interfacial Tension : this compound lowers the interfacial tension between the oil and water phases. researchgate.net

Increased Surface Charge : It increases the negative charge on both the bitumen and the solid silica surfaces. researchgate.net This enhanced electrostatic repulsion between the oil and the rock facilitates the peeling of oil from the surface. nih.gov

Chelation of Divalent Cations : In many reservoir systems, divalent cations like calcium (Ca²⁺) can act as bridges between the negatively charged oil components and the negatively charged rock surface, strengthening adhesion. This compound effectively chelates these calcium ions, disrupting the bridges and counteracting their detrimental effect on oil displacement. researchgate.netkisti.re.kr

Complexation Chemistry of Citrate Anions

The citrate anion (C₆H₅O₇³⁻) is a versatile chelating agent, capable of forming stable complexes with a wide variety of metal ions. fiveable.mepatsnap.com This ability stems from its structure as a tricarboxylic acid, which also contains a hydroxyl group. These functional groups (three carboxylates and one hydroxyl) can act as electron-pair donors, allowing the citrate molecule to bind to a single metal ion at multiple points, a property known as multidentate coordination. fiveable.meacs.org This chelation significantly enhances the stability of metal ions in solution. fiveable.me

The coordination chemistry of citrate is complex and highly dependent on factors such as pH and the metal-to-ligand ratio. nih.gov Citrate can exist in various protonation states, and it can bind to metal ions in several ways:

Monodentate Binding : Where only one carboxylate group binds to the metal ion. This is less common. nih.gov

Bidentate Binding : Involving two carboxylate groups or one carboxylate and the hydroxyl group. Studies on gold nanoparticles show that bidentate binding is the preferred coordination mode. nih.gov

Tridentate and Tetradentate Binding : Involving three or all four of the available functional groups.

Bridging Ligand : A single citrate anion can bridge two or more metal centers, leading to the formation of binuclear or polynuclear complexes. cdnsciencepub.comacs.org

The stability of the resulting metal-citrate complexes is a critical parameter. The stability constant (often expressed as log K) quantifies the strength of the interaction between the citrate ligand and a metal ion. Higher stability constants indicate the formation of more stable complexes. fiveable.me Citrate forms particularly stable complexes with trivalent cations like Fe³⁺ and Al³⁺, and also effectively complexes with many divalent cations. researchgate.netnih.gov For instance, at a 1:1 iron-to-citrate ratio, polynuclear iron(III) citrate complexes, likely trimers, are the predominant species in solution. nih.gov In contrast, when citrate is in excess, a mixture of mononuclear iron species with different coordination environments is observed. nih.gov

The complexation behavior has significant implications. By forming stable, often water-soluble complexes, citrate can increase the bioavailability of essential metal ions or sequester toxic metals, preventing them from participating in undesirable reactions. fiveable.mepatsnap.com

Table 1: Stability Constants (log K) for Selected 1:1 Metal-Citrate Complexes

| Metal Ion | log K | Reference |

|---|---|---|

| Aluminum (Al³⁺) | 19.81 | researchgate.net |

| Copper (Cu²⁺) | 19.56 | researchgate.net |

| Iron (Fe²⁺) | 13.61 | researchgate.net |

| Iron (Fe³⁺) | 13.35 | researchgate.net |

| Nickel (Ni²⁺) | 5.19 | researchgate.net |

| Cobalt (Co²⁺) | 4.74 | researchgate.net |

| Calcium (Ca²⁺) | 23.93 | researchgate.net |

Sodium Citrate in Nanomaterials Science and Engineering

Role of Sodium Citrate (B86180) in Nanoparticle Synthesis

The synthesis of nanoparticles with controlled size, shape, and stability is fundamental to their application, and sodium citrate is a key reagent in achieving this control, particularly in aqueous media.

This compound is widely employed as a reducing agent in the synthesis of noble metal nanoparticles, most notably gold (Au) and silver (Ag). frontiersin.orgsciopen.com The most classic example is the Turkevich method for gold nanoparticle (GNP) synthesis, where an aqueous solution of a gold precursor, such as chloroauric acid (HAuCl₄), is brought to a boil, and a solution of trisodium (B8492382) citrate is added. nih.govwisc.edursc.org In this process, the citrate ions reduce the gold(III) ions (Au³⁺) to neutral gold atoms (Au⁰). wisc.edu These atoms then act as nucleation sites, with further reduction and atom deposition leading to the growth of nanoparticles. wisc.edu The solution's color change to a deep red indicates the formation of the gold sol. wisc.edu

A similar chemical reduction method is used for synthesizing silver nanoparticles (AgNPs), where this compound reduces silver ions (Ag⁺) from a precursor like silver nitrate (B79036) (AgNO₃) to form stable colloidal silver. indexcopernicus.comrroij.comresearchgate.net In these syntheses, this compound can function as both the reducing and stabilizing agent. researchgate.net The combination of this compound with other reducing agents, like tannic acid, can also be used to produce monodisperse spherical AgNPs by controlling the nucleation and growth processes. nih.gov

Beyond its role as a reductant, this compound is a critical stabilizing and capping agent. rroij.comacs.orgacs.org During nanoparticle formation, citrate anions adsorb onto the surface of the newly formed metal nanoparticles. wisc.edurroij.com This surface layer of negatively charged citrate ions imparts a significant negative charge to the nanoparticles. nih.govmdpi.com

This high surface charge creates strong electrostatic repulsion between the individual nanoparticles, which counteracts the attractive van der Waals forces that would otherwise cause them to aggregate. indexcopernicus.comnih.gov This electrostatic stabilization is essential for preventing agglomeration and maintaining a monodisperse colloidal suspension, which is crucial for many applications. indexcopernicus.comacs.org The citrate cap is not permanent and can be replaced, which makes the nanoparticles amenable to further surface functionalization post-synthesis. rsc.org

This compound is also integral to the synthesis of iron oxide nanoparticles (IONPs), such as magnetite (Fe₃O₄). While not typically the primary reducing agent in this context, it is widely used as a surface coating and stabilizing agent. mdpi.comrsdjournal.orgresearchgate.net In methods like chemical co-precipitation, where iron (II) and iron (III) salts are precipitated in a basic solution, this compound can be introduced during or after the reaction. mdpi.comrsdjournal.org

Citrate ions chemisorb onto the surface of the IONPs, providing electrostatic stabilization that prevents aggregation and improves their dispersibility in aqueous solutions. mdpi.com This surface functionalization is critical for the biomedical applications of IONPs. Research has shown that coating IONPs with citrate results in stable aqueous dispersions. mdpi.com

The concentration of this compound is a critical parameter that significantly influences the final properties of the synthesized nanoparticles, including their size, shape, and stability. researchgate.net

For gold nanoparticles , the molar ratio of citrate to the gold precursor is a key factor in controlling the particle size. nih.govacs.org Varying this ratio alters both the reduction rate and the balance between nucleation and growth, allowing for the tuning of the final nanoparticle diameter. rsc.orgacs.org

For silver nanoparticles , studies have demonstrated a direct relationship between the this compound concentration and the resulting particle characteristics. An increase in the citrate concentration generally leads to the formation of smaller and more uniform nanoparticles. indexcopernicus.comresearchgate.net For instance, using a higher concentration of this compound (e.g., 100 mmol/L) can produce more dispersed and uniformly sized AgNPs compared to lower concentrations. indexcopernicus.com The stability of the colloidal solution is also affected, with certain citrate concentrations yielding more stable nanoparticles over time. indexcopernicus.combohrium.comijmra.in

For iron oxide nanoparticles , synthesizing the particles in the presence of citrate leads to significantly smaller primary nanoparticles (around 5 nm) compared to those synthesized without citrate or coated post-synthesis (around 10 nm). mdpi.com This indicates that citrate influences the nucleation and growth stages directly, limiting the final crystal size.

The table below summarizes findings on the effect of this compound concentration on silver nanoparticle properties.

| This compound Concentration | Resulting Nanoparticle Size Range | Observations | Source |

| 35 mmol/L | 15.5–34.56 nm | Stable nanoparticles formed | indexcopernicus.comresearchgate.net |

| 55 mmol/L | 15.5–34.56 nm | Stable nanoparticles formed | indexcopernicus.comresearchgate.net |

| 100 mmol/L | 15.5–34.56 nm | Smallest, most uniform, and dispersed nanoparticles | indexcopernicus.comresearchgate.net |

This compound as a Dispersing Agent in Nanocomposites

The ability of this compound to stabilize and disperse nanoparticles is leveraged in the fabrication of advanced nanocomposite materials, where a homogenous distribution of the nanoparticle phase is essential for optimal properties.

This compound serves as a highly effective and biocompatible dispersant in the synthesis of inorganic-organic nanocomposites, such as those made from calcium phosphate (B84403) (CaP) and gelatin. nih.gov These materials are of great interest for bone tissue engineering, as they aim to mimic the nanostructure of natural bone. nih.govnih.gov

A major challenge in creating these composites is preventing the aggregation of the inorganic mineral phase into microscale particles, which compromises the material's homogeneity and function. nih.gov this compound addresses this by stabilizing CaP as nanodispersed particles. nih.govresearchgate.net The specific adsorption of citrate anions onto CaP nanocrystals results in a significant increase in their negative surface charge. nih.gov This enhances the repulsive forces between the particles, preventing aggregation and sedimentation. nih.gov By using this compound as a dispersant, it is possible to fabricate CaP-gelatin nanocomposites that feature a nanostructured mineral phase uniformly distributed throughout the organic gelatin matrix. nih.govfrontiersin.org

Prevention of Mineral Aggregation in Nanostructured Materials

This compound plays a critical role as a dispersant and stabilizing agent in the synthesis of nanostructured materials, particularly in preventing the aggregation of mineral phases. This function is crucial for developing materials that mimic the nanostructure of natural tissues, such as bone, and for controlling the properties of magnetic nanoparticles. The primary mechanism involves the specific adsorption of citrate anions onto the surface of mineral nanocrystals. This adsorption imparts a significant negative surface charge to the nanoparticles, leading to increased electrostatic repulsive forces between them. nih.govmdpi.com These repulsive forces can overcome the inherent attractive van der Waals forces, thereby preventing the particles from clumping together into microscale aggregates. nih.gov

In the development of biomimetic bone-substituting composites, for instance, this compound has been identified as a highly effective and biocompatible dispersant for stabilizing calcium phosphate (CaP) suspensions. nih.gov Research has demonstrated that the specific adsorption of citrate anions onto CaP nanocrystals results in a strong increase in their negative surface charge. nih.gov This enhanced electrostatic repulsion prevents aggregation and sedimentation, allowing for the fabrication of polymer-ceramic nanocomposites, such as CaP-gelatin, with a genuinely nanodispersed mineral phase, free from undesirable microscale particles. nih.gov

Similarly, in the context of magnetite (Fe₃O₄) nanoparticles, adding this compound during the co-precipitation synthesis process effectively controls the size of the primary nanoparticles and limits their aggregation. mdpi.com Citrate-coated magnetite nanoparticles form smaller, more stable aggregates compared to their bare counterparts. mdpi.com The colloidal stability of their dispersions is significantly enhanced due to the negative surface charge provided by the adsorbed citrate anions, which prevents further growth and sedimentation of the aggregates. mdpi.com This control over aggregation is vital as the magnetic properties and dispersion stability of these nanoparticles are highly dependent on their size and aggregation state. mdpi.com Studies have also shown that this compound can accelerate the formation of calcium carbonate by increasing the aggregation capacity of calcium ions during microbial mineralization. researchgate.net

The effectiveness of this compound in preventing mineral aggregation is summarized in the table below, highlighting its application in different systems.

| Mineral System | Nanoparticle Material | Role of this compound | Key Research Finding |

| Biomimetic Composites | Calcium Phosphate (CaP) | Dispersant / Stabilizer | Adsorption of citrate anions increases negative surface charge, leading to electrostatic repulsion that overcomes van der Waals forces and prevents aggregation. nih.gov |

| Magnetic Nanomaterials | Magnetite (Fe₃O₄) | Stabilizer / Capping Agent | Controls primary nanoparticle size and prevents aggregation, leading to smaller, colloidally stable aggregates with distinct magnetic properties. mdpi.com |

| Biomineralization | Calcium Carbonate (CaCO₃) | Nucleating Agent | Increases the aggregation capacity of calcium ions, accelerating the formation of calcium carbonate precipitates during microbial mineralization. researchgate.net |

Functionalization of Nanomaterials with this compound

This compound is not only a stabilizing agent but also a key facilitator for the subsequent functionalization of nanoparticles. Its utility in this regard stems from the nature of its interaction with the nanoparticle surface. The citrate ions bind to the metallic nanoparticle surface, often through the carboxyl groups, providing electrostatic stabilization. nih.govscispace.com However, this interaction is relatively weak, meaning the citrate ions can be readily exchanged or displaced by other molecules, particularly those with a stronger affinity for the nanoparticle surface, such as compounds containing thiol (-SH) or amine (-NH₂) groups. nih.govscispace.commdpi.com This makes citrate-stabilized nanoparticles excellent platforms for further surface modification.

The process of functionalization is essential for tailoring nanoparticles for specific applications, such as in biosensors, drug delivery, and catalysis. nih.gov For example, in the development of sensors, gold nanoparticles (AuNPs) are often functionalized with specific ligands to detect target molecules. Research has shown that the characteristics of citrate-stabilized AuNPs significantly influence their behavior when being functionalized with alkanethiols like cysteamine (B1669678) and 3-mercaptopropionic acid, or with l-selenocystine. mdpi.com Thiol-containing molecules, such as cysteine, have been demonstrated to be highly effective at replacing citrate on the surface of AuNPs, which is a critical step in creating functional nanostructures for sensing applications. mdpi.com

The main advantage of using this compound in the initial synthesis is that it provides a stable colloidal solution of nanoparticles that is amenable to post-synthesis modification. nih.govscispace.com The ease with which citrate can be displaced allows for a versatile approach to creating a wide variety of functional nanomaterials. The functionalization process can be optimized by adjusting parameters such as the pH of the solution and the concentration of the incoming ligand to achieve efficient surface modification. mdpi.com

The table below provides examples of research findings on the functionalization of citrate-stabilized nanoparticles.

| Nanoparticle | Stabilizer | Functionalizing Agent(s) | Key Research Finding |

| Silver Nanoparticles (AgNPs) | This compound | General Ligands | Citrate ions can be easily exchanged due to their weak interaction with the metal surface, enabling further functionalization. nih.govscispace.com |

| Gold Nanoparticles (AuNPs) | This compound | Cysteamine, 3-Mercaptopropionic Acid, l-Selenocystine | Thiol and selenide (B1212193) compounds rapidly functionalize AuNPs by displacing the citrate adlayer, with the process being influenced by the initial nanoparticle characteristics and solution pH. mdpi.com |

| Gold Nanoparticles (AuNPs) | This compound | Cysteine, Arginine, Glutamic Acid | Cysteine, with its thiol group, was most effective at replacing citrate from the AuNP surface compared to other amino acids. mdpi.com |

Sodium Citrate in Environmental Remediation Technologies

Chelation and Mobilization of Heavy Metal Contaminants

Sodium citrate's ability to form stable, water-soluble complexes with multivalent metal ions makes it an effective agent for removing heavy metal contaminants from soil and other solid matrices. This process, known as chelation, enhances the mobility of otherwise insoluble or strongly adsorbed metals, facilitating their removal.

Electrokinetic Remediation Applications for Contaminated Soils (e.g., Cadmium, Lead)

Electrokinetic remediation is a technology that uses a low-intensity direct electric field to move contaminants through the soil pore water. mdpi.com When used alone, its effectiveness can be limited by high soil pH near the cathode, which causes metals to precipitate and become immobile. mdpi.com Sodium citrate (B86180) is introduced as a chelating or enhancing agent to overcome this limitation.

When applied to contaminated soil, citrate ions (C₆H₅O₇³⁻) form stable, often neutral or positively charged, complexes with heavy metal ions like cadmium (Cd²⁺) and lead (Pb²⁺). mdpi.comsid.ir This complexation prevents the metal ions from precipitating under the alkaline conditions generated at the cathode during the electrokinetic process. tuiasi.ro For instance, in the remediation of cadmium-contaminated soil, this compound can be used as a purging solution at the anode. sid.irresearchgate.net The electric field then transports these soluble metal-citrate complexes towards the cathode, where they can be collected and removed from the soil. mdpi.com Studies have shown that using a citric acid/sodium citrate solution as the anolyte can significantly increase the removal efficiency of cadmium, with one study reporting a total removal efficiency of 62.82% after 400 hours of treatment. tuiasi.ro The effectiveness of citrate is attributed to its ability to keep the metals dissolved and mobile across a range of pH values encountered in the soil during remediation. mdpi.com

Table 1: Effect of Citrate in Electrokinetic Remediation of Heavy Metals

| Contaminant | Enhancing Agent | Removal Efficiency | Study Findings |

|---|---|---|---|

| Cadmium (Cd) | 0.1 M Citric Acid | 78.7% | Citric acid was effective in mobilizing and transporting Cd out of the soil specimen. mdpi.com |

| Cadmium (Cd) | Citric acid/sodium citrate | 62.82% | The solution increased current and electroosmotic flow, effectively controlling soil pH. tuiasi.ro |

| Lead (Pb) | 0.1 M Citric Acid | 9.8% | Lead was found to be more difficult to mobilize due to strong adsorption to organic matter. mdpi.com |

Enhanced Leaching and Extraction of Metal Ions

This compound is an effective leaching agent for extracting heavy metals from contaminated solids, such as industrial tailings and waste materials. jst.go.jp As an organic chelator, it offers a biodegradable alternative to harsh inorganic acids, which can acidify the treated material. jst.go.jp Citrate can effectively dissolve metals from their oxide and carbonate forms by forming strong water-soluble complexes. jst.go.jp

Table 2: this compound in Enhanced Leaching of Metals

| Metal | Leaching Agent | Source Material | Leaching Efficiency |

|---|---|---|---|

| Lead (Pb) | 0.25 M this compound | Battery Paste | 100% researchgate.net |

| Various Heavy Metals | Citrate solution with Ferric Ion | Mine Tailings | Enhanced leaching for sulfide (B99878) forms of metals (except Arsenic). jst.go.jp |

Advanced Oxidation Processes Catalyzed or Enhanced by this compound

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants by oxidation through reactions with highly reactive hydroxyl or sulfate (B86663) radicals. This compound plays a crucial role in enhancing certain AOPs, particularly those involving persulfate.

Role in Persulfate Activation for Organic Pollutant Degradation (e.g., PAHs)

Persulfate (S₂O₈²⁻) is a strong oxidant, but its reaction rate with many persistent organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs), is slow. nih.goveeer.org To be effective, persulfate must be "activated" to generate highly reactive sulfate radicals (SO₄⁻•). Ferrous iron (Fe²⁺) is a common and effective activator of persulfate. A significant challenge, however, is that Fe²⁺ is rapidly oxidized to Fe³⁺ and can precipitate out of solution, especially at non-acidic pH, halting the activation process. iwaponline.com

This is where this compound provides a significant advantage. By adding this compound, the iron ions are chelated. nih.gov The citrate forms a complex with both Fe²⁺ and Fe³⁺, keeping them dissolved and available in the solution. nih.gov The Fe²⁺-citrate complex can still effectively activate persulfate, while the chelation of Fe³⁺ facilitates its reduction back to Fe²⁺, creating a catalytic cycle that sustains the production of sulfate radicals for a longer period. nih.gov This enhanced system (PS/Fe²⁺/SC) has been shown to be highly effective in the remediation of PAH-contaminated soils, with studies reporting removal rates of up to 85.8% for certain soils. nih.gov

Table 3: this compound in Persulfate-Based AOP for PAH Degradation

| System | Target Pollutant | Removal Efficiency | Key Finding |

|---|---|---|---|

| Persulfate/Fe²⁺/Sodium Citrate (PS/Fe²⁺/SC) | 16 PAHs in Nanjing site soil | 73.6% | This compound chelated Fe²⁺, enhancing persulfate activation for PAH degradation. nih.gov |

| Persulfate/Fe²⁺/Sodium Citrate (PS/Fe²⁺/SC) | 16 PAHs in Hefei site soil | 85.8% | The system effectively remediated different types of industrial site soils contaminated with PAHs. nih.gov |

Influence on Microbial Mineralization Processes for Environmental Applications

Microbial mineralization leverages the natural ability of certain microorganisms to induce the precipitation of minerals. This process can be harnessed for environmental remediation to immobilize contaminants, reducing their bioavailability and transport.

Acceleration of Calcium Carbonate Formation (MICP) for Contaminant Immobilization

Microbially Induced Calcite Precipitation (MICP) is a bioremediation technique where urease-producing bacteria hydrolyze urea (B33335) to produce carbonate ions. uomustansiriyah.edu.iqsemanticscholar.org In the presence of calcium ions, this leads to the precipitation of calcium carbonate (calcite). uomustansiriyah.edu.iq This process can effectively immobilize heavy metal contaminants by co-precipitating them within the calcite crystal structure or by adsorbing them onto the surface of the newly formed minerals. uomustansiriyah.edu.iq

A challenge with MICP can be the slow rate of crystallization and the long mineralization times. researchgate.net Research has shown that this compound can act as a crystal modifier and accelerator in this process. researchgate.net It is believed that this compound increases the aggregation capacity of calcium ions, which accelerates the formation of calcium carbonate. researchgate.net By promoting faster and potentially more widespread calcite precipitation, this compound can enhance the efficiency of MICP as a technology for sequestering heavy metals and other contaminants in polluted soils and groundwater. researchgate.netresearchgate.net

Table 4: Role of this compound in MICP

| Process | Effect of this compound | Application | Reference |

|---|---|---|---|

| Microbial Mineralization | Accelerates calcium carbonate formation by increasing the aggregation of calcium ions. | Contaminant Immobilization | researchgate.net |

Sorption and Desorption Dynamics in Environmental Matrices

In the realm of environmental remediation, the efficacy of any chemical amendment is profoundly linked to its interaction with the surrounding environmental media, such as soil, sediment, and water. For this compound, its role is primarily defined by its ability to alter the mobility and bioavailability of contaminants through complexation and subsequent sorption and desorption processes. As a salt of a weak organic acid, this compound dissociates in aqueous solutions into sodium ions (Na⁺) and citrate ions (C₆H₅O₇³⁻). patsnap.comsantos.com The citrate anion, a powerful chelating agent, can form stable, often water-soluble, complexes with a wide range of metal and radionuclide contaminants. patsnap.comresearchgate.net This chelation is the primary mechanism through which this compound influences the sorption and desorption dynamics in environmental systems.

The process of sorption involves the binding of chemical species from a solution onto the surface of solid particles, such as soil minerals and organic matter. mdpi.com Desorption is the reverse process, where sorbed substances are released back into the solution. researchgate.net The dynamics between these two processes determine a contaminant's fate and transport in the environment. Due to its high water solubility and low partition coefficient (log Kow = -1.72), this compound itself is not expected to significantly adsorb to soil or sediment. santos.com Instead, its environmental impact is governed by its interaction with contaminants and the subsequent behavior of the resulting metal-citrate complexes.

Mechanisms of Interaction

The interaction of this compound with environmental matrices is multifaceted, primarily revolving around its ability to mobilize or immobilize contaminants.

Complexation and Mobilization: The primary role of citrate is to form soluble complexes with heavy metal cations (e.g., Pb²⁺, Cu²⁺, Cd²⁺) and radionuclides (e.g., U, ⁹⁰Sr). iaea.orgrsc.orgnih.gov This complexation can prevent the metal ions from adsorbing onto soil particles, thereby increasing their mobility and facilitating their removal from contaminated soils through soil washing or flushing techniques. Research has shown that organic acids like citrate can increase the release of metal ions from soil minerals by forming these soluble organo-metallic complexes. researchgate.net

Competitive Sorption: Citrate anions can compete with other anions, such as phosphate (B84403), for adsorption sites on soil minerals like goethite. researchgate.netresearchgate.net This competition can lead to the desorption of previously bound substances, altering the nutrient and contaminant profiles of the soil solution.

Surface Complexation and Precipitation: In some scenarios, the metal-citrate complex may adsorb onto mineral surfaces, a process known as ternary complexation. Alternatively, under specific pH and concentration conditions, these complexes can precipitate out of the solution, leading to the immobilization of the contaminant. mdpi.com For instance, research on graphene oxide modified with citrate demonstrated that the material's carboxyl groups exhibited a high affinity for heavy metal ions, forming strong complexes that change the material's morphology. nih.gov

Detailed Research Findings

Numerous studies have investigated the application of this compound in remediation, highlighting its effects on the sorption and desorption of various contaminants.

In the remediation of radionuclide-contaminated soil, a solution containing this compound, sodium bicarbonate, and sodium dithionite (B78146) at a neutral pH was effective in removing significant portions of contaminants. The citrate ion's ability to form complexes with metal ions like Sr²⁺ was a key factor in this process. iaea.org Similarly, citrate has been explored for its role in enhancing the phytoremediation of heavy metals by increasing their availability for plant uptake. agriculturejournals.cz

The effectiveness of citrate in mobilizing contaminants is highly dependent on environmental conditions. The desorption of copper (Cu) from soils, for example, is significantly influenced by the presence of citrate. researchgate.netagriculturejournals.cz The rate of desorption often increases with temperature, indicating that the process is diffusion-controlled. researchgate.net

The following tables present data from various research findings, illustrating the sorption and desorption dynamics influenced by citrate.

Table 1: Efficiency of Contaminant Removal Using Citrate-Based Solutions

This table summarizes the removal efficiency of various contaminants from different matrices using solutions containing this compound or its derivatives, as reported in referenced studies.

| Contaminant | Matrix | Citrate-Based Treatment | Removal / Adsorption Efficiency (%) | Reference |

|---|---|---|---|---|

| ⁹⁰Sr | Soil | This compound-Sodium bicarbonate-sodium dithionite solution | ~84% | iaea.org |

| Gamma Emitters | Soil | This compound-Sodium bicarbonate-sodium dithionite solution | ~53% | iaea.org |

| Fe³⁺ | Aqueous Solution | Graphene oxide modified with this compound | >95% (Adsorption) | nih.gov |

| SO₂ | Gas Stream | 0.06 mol/L this compound Solution | 96.4% (Absorption) | mdpi.com |

Table 2: Adsorption Capacities of Citrate-Modified Adsorbent for Heavy Metals

This table shows the maximum adsorption capacity of graphene oxide functionalized with this compound for different heavy metal ions from an aqueous solution, indicating a high affinity for Fe³⁺.

| Heavy Metal Ion | Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Fe³⁺ | Graphene oxide-citrate (GO-C) | 535.0 | nih.gov |

| Mn²⁺ | Graphene oxide-citrate (GO-C) | 223.22 | nih.gov |

| Ni²⁺ | Graphene oxide-citrate (GO-C) | 174.65 | nih.gov |

The desorption of contaminants is as critical as their sorption. Changes in environmental conditions can remobilize previously stabilized metals. For example, the desorption of cadmium (Cd) from soil amendments increases significantly as the pH decreases from 7 to 1. mdpi.com This highlights the importance of maintaining stable pH conditions in a remediation site to prevent the re-release of toxic substances.

Table 3: Effect of pH on Cadmium (Cd) Desorption from Soil Amendments

This table illustrates the percentage of cadmium desorbed from various soil amendments as the pH of the solution decreases, demonstrating the sensitivity of contaminant stability to environmental pH.

| Soil Amendment Type | pH | Desorption of Cd (%) | Reference |

|---|---|---|---|

| Clay Mineral (Ad1) | 7 (Control) | ~5% | mdpi.com |

| 5 | ~15% | ||

| 1 | ~60% | ||

| Biochar (Ad4) | 7 (Control) | <5% | mdpi.com |

| 5 | ~8% | ||

| 1 | ~45% |

These findings underscore the complex role of this compound in environmental remediation. Its ability to chelate metals can be harnessed for contaminant removal, but the stability of these complexes and their interaction with soil matrices are highly sensitive to factors like pH and the presence of competing ions. researchgate.netmdpi.com Therefore, a thorough understanding of the sorption and desorption dynamics within the specific environmental context is crucial for the successful design and implementation of citrate-based remediation technologies.

Computational Chemistry and Molecular Modeling of Sodium Citrate Systems

Atomistic Simulations of Sodium Citrate (B86180) Interactions with Surfaces

Atomistic simulations, particularly molecular dynamics (MD), offer a powerful lens through which to examine the dynamic interactions between sodium citrate and different surfaces. These simulations model the movement of individual atoms over time, providing a detailed picture of adsorption processes and interfacial behavior.

Molecular dynamics (MD) simulations have been extensively used to investigate the adsorption and interfacial behavior of this compound on various surfaces, notably on gold nanoparticles (AuNPs) and mineral surfaces like alumina (B75360). These studies reveal the mechanisms driving the stabilizing effect of citrate in nanoparticle synthesis and its role in industrial processes.

Interaction with Gold Nanoparticles (AuNPs):

MD simulations, often employing reactive force fields like ReaxFF, have provided a comprehensive understanding of how trisodium (B8492382) citrate adsorbs onto gold surfaces. rsc.org These simulations, which include explicit solvent molecules and counterions, demonstrate that citrate molecules readily adsorb on the AuNP surface, primarily in a fully deprotonated form. rsc.orgresearchgate.net The interaction is characterized by the coordination of the carboxyl groups with the gold surface, which can be monodentate or bidentate. rsc.org The presence of sodium ions in the adsorbed layer is also a notable feature. rsc.orgresearchgate.net

The citrate binding to the gold surface is relatively strong and acts as a chelator, which helps to stabilize surface reconstructions of the gold nanoparticle. rsc.orgresearchgate.net The adsorbed citrate molecules tend to self-assemble, forming a stable protective layer. rsc.org Studies have also highlighted the role of polarization effects in the metal, which are crucial for accurately modeling the interaction between the charged citrate ions and the gold nanoparticle. nih.govfigshare.com The distribution of citrate ions on the nanoparticle surface is not uniform, with a preference for the Au(111) facets over the Au(100) facets. nih.govfigshare.comacs.org Interestingly, a significant portion of citrate molecules may adsorb indirectly to the surface via a bridge of sodium ions. acs.org

Simulations have been performed on AuNPs of varying sizes, for instance, 3 nm, 6 nm, and 14 nm, to understand the formation of a stable citrate crown around the nanoparticle. rsc.orgnih.govacs.org The dynamics of this crown formation and its behavior in the presence of other ions, such as chloride, have also been explored, showing that other anions can be incorporated into the citrate layer. nih.govfigshare.comacs.org

Interaction with Mineral Surfaces:

The competitive adsorption between this compound and other molecules, such as naphthenic acids, on mineral surfaces like alumina (a model for clay minerals) has been investigated using a combination of experimental techniques and computational methods. ncbj.gov.pl These studies are relevant to processes like crude oil recovery. Ab initio Car-Parrinello molecular dynamics (CPMD) simulations and periodic plane-wave density functional theory (DFT) calculations have been employed to understand both inner-sphere and outer-sphere adsorption. wikipedia.org

The findings indicate that this compound can effectively compete with and displace naphthenic acids from the alumina surface. ncbj.gov.pl This is attributed to the favorable adsorption energy of citrate and a lower free energy barrier for ligand exchange compared to other molecules. ncbj.gov.pl This preferential adsorption of citrate helps to maintain the wettability of the mineral surface. ncbj.gov.pl

Table 1: Key Findings from Molecular Dynamics Simulations of this compound on Surfaces

| Surface | Simulation Method | Key Findings | References |

| Gold Nanoparticle (AuNP) | ReaxFF MD | - Citrate adsorbs in a fully deprotonated state. - Carboxyl groups coordinate with the gold surface. - Forms a stable, self-assembled layer. - Stabilizes AuNP surface reconstructions. | rsc.orgresearchgate.net |

| Gold Nanoparticle (AuNP) | GolP-CHARMM MD | - Polarization effects in gold are important for accurate modeling. - Non-uniform distribution of citrate on different facets (Au(111) > Au(100)). - Indirect adsorption via Na+ ions is possible. | nih.govfigshare.comacs.org |

| Alumina | CPMD and DFT | - Favorable adsorption energy of citrate compared to naphthenic acids. - Lower free energy barrier for citrate ligand exchange. - Citrate helps maintain surface wettability. | ncbj.gov.plwikipedia.org |

Quantum Chemical Calculations of Citrate Complexes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for investigating the electronic structure, stability, and geometry of metal-citrate complexes. These calculations are crucial for understanding the speciation of these complexes in biological and environmental systems.

Studies have focused on the complexation of citrate with various metal ions, including iron (Fe(II) and Fe(III)). researchgate.netnih.gov DFT calculations have been used to determine the structures of different iron-citrate species that can form in aqueous solutions. researchgate.net These calculations help to interpret experimental data from techniques like Mössbauer and electron paramagnetic resonance (EPR) spectroscopy. nih.gov

Research has shown that at a 1:1 iron-to-citrate molar ratio, polynuclear iron-citrate complexes, likely with a trinuclear structure, are predominant. nih.gov However, when citrate is in excess, a variety of mononuclear iron species with different coordination environments can coexist. nih.gov The stability and structure of these complexes are highly dependent on factors such as pH and the molar ratio of iron to citrate. nih.gov For instance, at neutral pH, a citrate molecule can chelate an iron(II) ion through two deprotonated carboxylate groups and the hydroxyl group. researchgate.net

DFT has also been employed to predict the spin state of paramagnetic iron complexes, which is crucial for understanding their magnetic properties and reactivity. rsc.org The calculated nuclear magnetic resonance (NMR) spectra for different spin states can be compared with experimental data to determine the correct ground spin state. rsc.org

Table 2: Summary of Quantum Chemical Calculation Findings for Citrate Complexes

| Metal Ion | Computational Method | Key Findings | References |

| Iron (III) | DFT, Mössbauer, EPR | - At 1:1 Fe:citrate ratio, polynuclear complexes dominate. - With excess citrate, mononuclear species coexist. - Speciation is pH and ratio-dependent. | nih.gov |

| Iron (II) | DFT | - At neutral pH, citrate can form a tridentate complex with Fe(II). | researchgate.net |

| Iron (II/III) | DFT | - Can predict the ground spin state of paramagnetic iron-citrate complexes. - Calculated NMR spectra can aid in structure elucidation. | rsc.org |

Molecular Docking Studies of this compound with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govwikipedia.orgdocking.orgnih.govchemrxiv.orgescholarship.org This method is particularly valuable for understanding how small molecules like citrate interact with the binding sites of proteins and other biomolecules.

Interaction with Citrate Synthase:

Citrate synthase is a key enzyme in the citric acid cycle and has been a primary target for molecular docking studies involving citrate. wikipedia.orgrcsb.orgyoutube.com This enzyme catalyzes the reaction between acetyl-CoA and oxaloacetate to form citrate. wikipedia.orgyoutube.com Docking studies, in conjunction with X-ray crystallography, have revealed the intricate binding mechanism of this enzyme. The active site of citrate synthase contains three crucial residues: His274, His320, and Asp375, which are highly selective in their interactions with substrates. wikipedia.org The binding of oxaloacetate induces a conformational change in the enzyme, creating a binding site for acetyl-CoA. wikipedia.orgyoutube.com Docking simulations help to visualize how citrate, the product of the reaction, fits into the active site and interacts with these key residues. nih.gov

Interaction with Periplasmic Binding Proteins (PBPs):

Periplasmic binding proteins are involved in the transport of small molecules, including citrate, across the bacterial cell membrane. asm.orgnih.govnih.govbiorxiv.org The ferric citrate transport system in E. coli, for example, involves the FecB binding protein. asm.orgnih.gov Molecular docking studies have been used to model the interaction between FecB and the transmembrane proteins FecC and FecD. asm.orgnih.gov These models predict that salt bridges between glutamate (B1630785) residues on FecB and arginine residues on FecC and FecD are critical for the proper docking of the substrate-loaded FecB onto the transporter. asm.orgnih.gov

Interaction with Metalloenzymes:

Molecular docking is also employed to study the interaction of citrate and other ligands with metalloenzymes, although the partial covalent nature of metal-ligand bonds can present a challenge for standard scoring functions. nih.govdocking.orgnih.gov Despite these challenges, docking has been successfully used to identify potential inhibitors for various metalloenzymes. nih.govdocking.org While specific docking studies focusing solely on this compound with a wide range of metalloenzymes are less common in the literature, the principles and methods are applicable. The citrate ion, with its multiple carboxylate and hydroxyl groups, is an excellent chelator and its binding to the metal center in the active site of metalloenzymes can be modeled to understand its potential inhibitory or regulatory roles.

Table 3: Examples of Molecular Docking Studies with Citrate